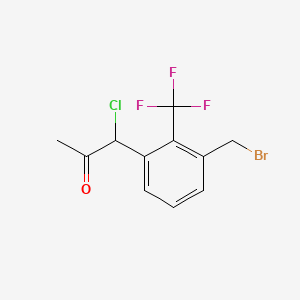
2-(pyrrolidin-2-yl)acetonitrile HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to an acetonitrile group, with the addition of a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)acetonitrile hydrochloride can be achieved through several methods. One common approach involves the reaction of pyrrolidine with acetonitrile in the presence of a suitable catalyst. For example, a three-component condensation reaction involving hetarylacetonitrile, phosphorus oxychloride, and 1-R-pyrrolidin-2-one can be used to synthesize 2-(pyrrolidin-2-ylidene)acetonitriles . This method is applicable to the synthesis of β-enaminonitriles containing azoles and six-membered azaheteroaromatic rings at the α-position relative to the nitrile group.
Industrial Production Methods
Industrial production methods for 2-(pyrrolidin-2-yl)acetonitrile hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(pyrrolidin-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, reduction may produce primary amines, and substitution reactions can result in various substituted nitriles.
Applications De Recherche Scientifique
2-(pyrrolidin-2-yl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nitrile group can participate in various chemical reactions. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(pyrrolidin-1-yl)acetonitrile: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in various chemical reactions.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological activities.
Uniqueness
2-(pyrrolidin-2-yl)acetonitrile hydrochloride is unique due to its specific combination of a pyrrolidine ring and a nitrile group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H11ClN2 |
|---|---|
Poids moléculaire |
146.62 g/mol |
Nom IUPAC |
2-pyrrolidin-2-ylacetonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H |
Clé InChI |
PDAACCSVWIKYDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



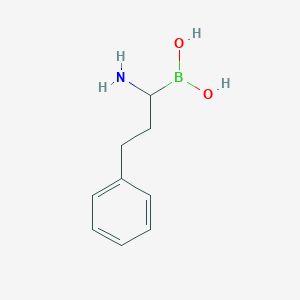

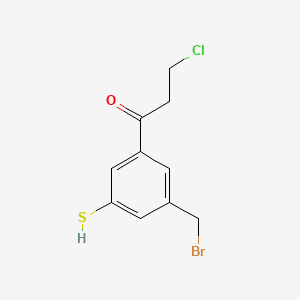
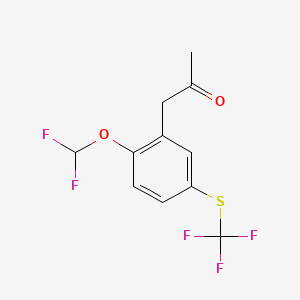
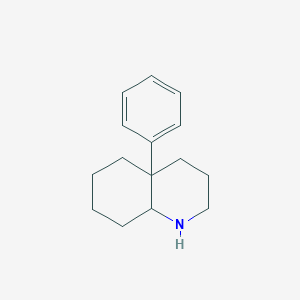
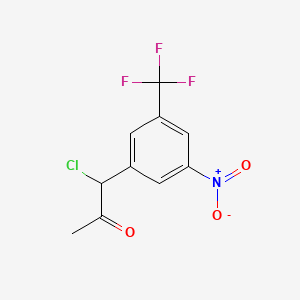
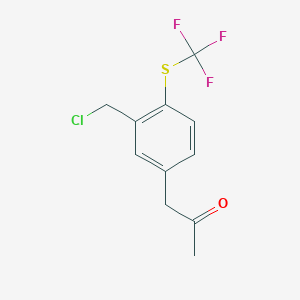

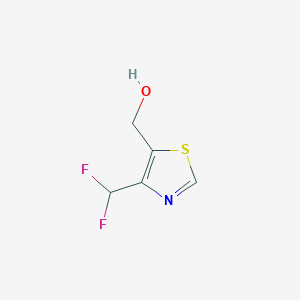

![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
